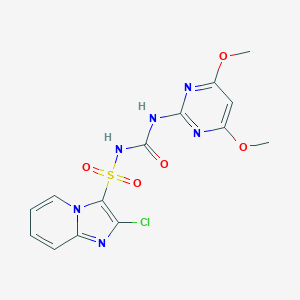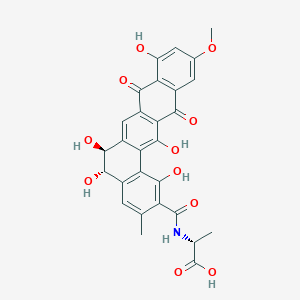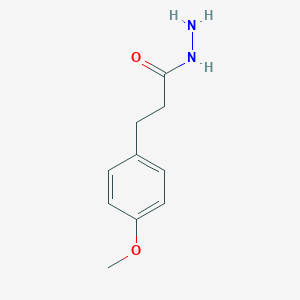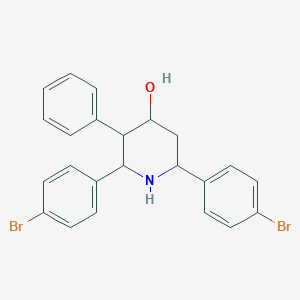
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-, also known as CMA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CMA is a cyclic ketone with a chlorine-substituted aniline group attached to the cyclopentenone ring. This compound has been shown to have various biological activities and has potential applications in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- is not fully understood. However, studies have shown that 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). These enzymes and proteins are involved in various biological processes, including inflammation, cancer, and epigenetic regulation.
Biochemical and Physiological Effects:
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been shown to have various biochemical and physiological effects. It can inhibit the production of prostaglandins, which are involved in inflammation. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been shown to modulate gene expression by inhibiting HDACs and DNMTs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- in lab experiments is its unique chemical structure, which allows for the study of various biological processes. However, one limitation is that 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-. One area of research is the development of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- derivatives with improved pharmacological properties. Another direction is the investigation of the role of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- in epigenetic regulation and its potential use in epigenetic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- and its potential applications in drug discovery and development.
In conclusion, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has potential applications in drug discovery and development, and has been shown to have various biological activities. Further studies are needed to fully understand the mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- and its potential applications in the field of medicine.
Synthesemethoden
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can be synthesized using a multi-step process starting from 2-cyclopentenone. The first step involves the reaction of 2-cyclopentenone with 3-chloroaniline in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of the intermediate compound, which is then treated with methoxyamine hydrochloride to yield the final product, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been extensively studied for its potential use in drug discovery and development. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has also been used as a chemical probe to investigate the biological functions of various proteins and enzymes.
Eigenschaften
IUPAC Name |
2-(3-chloroanilino)-4-methoxycyclopent-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-16-10-6-11(12(15)7-10)14-9-4-2-3-8(13)5-9/h2-6,10,14H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLFZPPSYYJZHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C(=C1)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)


![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)




![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)


![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)